molecular formula C12H17ClN2O2S B2985965 tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate CAS No. 2306265-51-8

tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate

Cat. No.: B2985965
CAS No.: 2306265-51-8
M. Wt: 288.79
InChI Key: VPSJJZSYMQJKEQ-UHFFFAOYSA-N
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Description

The tert-butyl group is a type of alkyl group derived from isobutane. It consists of a central carbon atom bonded to three methyl groups and one other atom or group of atoms . It’s often used in organic chemistry due to its unique reactivity pattern .


Molecular Structure Analysis

The molecular structure of a compound with a tert-butyl group typically includes a bulky tert-butyl group attached to the rest of the molecule. This group can influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

Tert-butyl groups are known for their unique reactivity patterns. They can participate in a variety of chemical reactions, including substitutions, additions, and eliminations .


Physical And Chemical Properties Analysis

Tert-butyl groups can influence the physical and chemical properties of the compounds they’re part of. For example, they can increase the compound’s hydrophobicity, influence its boiling point, and affect its reactivity .

Scientific Research Applications

Synthesis of Polyfunctional Thiazolo[3,2-c]pyrimidines

Research by Litvinchuk et al. (2021) outlines a synthetic route to create new derivatives of 5H-[1,3]thiazolo[3,2-c]pyrimidine, which involves the cyclocondensation of certain thiazolidin-4-ones with 1-chlorobenzyl isocyanates. This method produces target products in moderate yields and highlights the utility of tert-butyl thiazolopyrimidine derivatives in constructing complex chemical structures with potential biological activity (Litvinchuk et al., 2021).

Characterization of Metabolites

Another study by Prakash et al. (2008) investigates the metabolism of a prostaglandin E2 agonist, detailing the metabolic pathways involving tert-butyl moieties. While this study primarily focuses on drug metabolism, it underscores the complexity of chemical transformations tert-butyl-substituted compounds can undergo, which is relevant for understanding their potential in medicinal chemistry and drug development (Prakash et al., 2008).

Development of Antibiotic Cores

Martin et al. (2008) report on the Pd(0)-catalyzed regioselective C-2 arylation of tert-butyl 4-thiazolecarboxylate, which facilitates the preparation of 2-pyridynyl-4-thiazolecarboxylates. These compounds are integral to the heterocyclic core of thiopeptide antibiotics, illustrating the compound's role in synthesizing biologically active molecules that could be used in antibiotic development (Martin et al., 2008).

Inhibitory Studies Against Human Breast Cancer

Shpakovsky et al. (2012) describe the synthesis of organotin(IV) complexes with tert-butylphenol and their characterization and evaluation for cytotoxicity against human breast adenocarcinoma cells. This research exemplifies the potential pharmaceutical applications of tert-butyl-substituted compounds in designing anticancer agents (Shpakovsky et al., 2012).

Exploration of Chemical Properties

Tanaka et al. (2003) explore the structures and properties of diastereomeric cyclic sulfites derived from tert-butyl-substituted thiolanes. This study provides insights into the steric and electronic effects of tert-butyl groups on molecular structure and reactivity, which are crucial for designing molecules with desired properties (Tanaka et al., 2003).

Mechanism of Action

The mechanism of action of a tert-butyl compound would depend on the specific compound and its intended use. For example, some tert-butyl compounds are used in medicinal chemistry due to their biological activity .

Safety and Hazards

Safety and hazards of a specific tert-butyl compound would depend on the specific compound. Some general precautions when handling tert-butyl compounds include avoiding contact with skin and eyes, and avoiding inhalation or ingestion .

Future Directions

The use of tert-butyl groups in chemistry and biology is a topic of ongoing research. They’re being studied for their potential applications in various fields, including medicinal chemistry, materials science, and synthetic chemistry .

Properties

IUPAC Name

tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-12(2,3)17-11(16)15-5-4-8-9(7-15)18-10(6-13)14-8/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSJJZSYMQJKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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